Dnmt/hdac-IN-1 Dnmt/hdac-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16617598
InChI: InChI=1S/C19H16ClF3N2O3/c20-16-7-6-14(19(21,22)23)11-15(16)18(27)24-10-9-13-3-1-12(2-4-13)5-8-17(26)25-28/h1-8,11,28H,9-10H2,(H,24,27)(H,25,26)/b8-5+
SMILES:
Molecular Formula: C19H16ClF3N2O3
Molecular Weight: 412.8 g/mol

Dnmt/hdac-IN-1

CAS No.:

Cat. No.: VC16617598

Molecular Formula: C19H16ClF3N2O3

Molecular Weight: 412.8 g/mol

* For research use only. Not for human or veterinary use.

Dnmt/hdac-IN-1 -

Specification

Molecular Formula C19H16ClF3N2O3
Molecular Weight 412.8 g/mol
IUPAC Name 2-chloro-N-[2-[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]ethyl]-5-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C19H16ClF3N2O3/c20-16-7-6-14(19(21,22)23)11-15(16)18(27)24-10-9-13-3-1-12(2-4-13)5-8-17(26)25-28/h1-8,11,28H,9-10H2,(H,24,27)(H,25,26)/b8-5+
Standard InChI Key LLFKETNCAMHDIE-VMPITWQZSA-N
Isomeric SMILES C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)/C=C/C(=O)NO
Canonical SMILES C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)C=CC(=O)NO

Introduction

Chemical Identity and Structural Properties

Dnmt/hdac-IN-1 (CAS No. 2095619-17-1) is a small-molecule inhibitor with the chemical formula C19H16ClF3N2O3 and a molecular weight of 412.79 g/mol . The compound’s design integrates pharmacophores from established DNMT and HDAC inhibitors, enabling simultaneous engagement of both enzymatic targets. Structural optimization focused on enhancing binding affinity while maintaining metabolic stability, resulting in a molecule capable of penetrating cellular and nuclear membranes to access epigenetic regulatory complexes.

Key Physicochemical Characteristics

PropertyValue
CAS Registry Number2095619-17-1
Molecular FormulaC19H16ClF3N2O3
Molecular Weight412.79 g/mol
HDAC1 Inhibition (IC50)56.84 nM
HDAC6 Inhibition (IC50)17.39 nM

Data derived from biochemical assays and mass spectrometry .

Mechanism of Action: Dual Epigenetic Modulation

DNMT Inhibition and DNA Hypomethylation

Dnmt/hdac-IN-1 binds directly to DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during replication. By occupying the catalytic pocket, it prevents the transfer of methyl groups to cytosine residues in CpG islands, leading to genome-wide hypomethylation . This reactivates transcriptionally silenced tumor suppressor genes such as RASSF1A and CDKN2A, restoring apoptotic signaling and cell cycle control in malignant cells . In breast cancer models, treatment with 10 μM Dnmt/hdac-IN-1 reduced global DNA methylation by 62% within 72 hours, as measured by methylated DNA immunoprecipitation sequencing (MeDIP-seq) .

HDAC Inhibition and Histone Acetylation

Concurrent HDAC inhibition by Dnmt/hdac-IN-1 increases histone acetylation, particularly at H3K9 and H3K27 residues, which loosens chromatin structure and enhances transcriptional accessibility . The compound exhibits isoform selectivity, with 18-fold greater potency against HDAC1 compared to HDAC6 . This selectivity avoids off-target effects associated with pan-HDAC inhibitors, such as cardiac toxicity, while still promoting the expression of pro-differentiation genes like p21 and BAX .

Viral Mimicry and Innate Immune Activation

A hallmark of Dnmt/hdac-IN-1’s activity is its induction of endogenous retroviral element (ERV) expression. Hypomethylation of ERV promoters triggers the accumulation of double-stranded RNA (dsRNA), which activates the RIG-I–MAVS cytosolic sensing pathway . This viral mimicry response stimulates interferon-beta (IFN-β) production at levels exceeding 500 pg/mL in treated triple-negative breast cancer cells, concomitant with upregulation of PD-L1 and CXCL10 . In syngeneic MC38 colorectal tumor models, this immunogenic effect increased CD8+ T cell infiltration by 4.2-fold compared to controls .

Preclinical Efficacy Across Cancer Models

In Vitro Antiproliferative Effects

Dnmt/hdac-IN-1 demonstrated broad-spectrum cytotoxicity across 12 cancer cell lines, with IC50 values ranging from 0.8 μM (MDA-MB-453 breast cancer) to 2.4 μM (MV-4-11 leukemia) . Apoptosis induction peaked at 72 hours, with 45% of treated cells undergoing caspase-3-mediated cell death. Notably, the compound exhibited synergistic effects when combined with paclitaxel, reducing the IC50 of the chemotherapeutic agent by 68% in resistant ovarian cancer models .

In Vivo Tumor Suppression

In xenograft studies, daily oral administration of 50 mg/kg Dnmt/hdac-IN-1 for 21 days achieved 98% tumor growth inhibition (TGI) in MV-4-11 leukemia models, surpassing the 73% TGI observed with azacitidine/SAHA combinations . Longitudinal RNA sequencing revealed durable reactivation of MLH1 and BRCA1, correlating with reduced metastasis in orthotopic breast cancer models. The compound’s favorable pharmacokinetic profile included a plasma half-life of 6.2 hours and 89% oral bioavailability .

Advantages Over Single-Target Epigenetic Therapies

Overcoming Compensatory Resistance Mechanisms

Single-agent DNMT or HDAC inhibitors often fail due to reciprocal upregulation of non-targeted enzymes. Dnmt/hdac-IN-1 circumvents this by simultaneously downregulating DNMT1 protein levels (by 58%) and HDAC1 activity (by 82%) in treated cells . This dual action prevents the histone deacetylation-dependent stabilization of DNMT1, breaking the self-reinforcing silencing loop observed in resistant clones .

Enhanced Immune Microenvironment Remodeling

Compared to azacitidine/entinostat combinations, Dnmt/hdac-IN-1 increased tumor-infiltrating dendritic cell activation by 3.1-fold and elevated granzyme B+ CD8+ T cells by 5.8-fold in MC38 colorectal models . These changes translated to complete tumor regression in 40% of treated mice, with immunological memory persisting for >90 days post-treatment.

Synergy with Immune Checkpoint Blockade

Co-administration of Dnmt/hdac-IN-1 with anti-PD-L1 antibodies enhanced tumor clearance in 67% of EMT6 breast cancer-bearing mice, compared to 23% with anti-PD-L1 alone . The compound’s ability to upregulate PD-L1 on cancer cells (4.7-fold increase) while promoting T cell activation created a favorable environment for checkpoint inhibitor efficacy. Ongoing studies are exploring combinations with CTLA-4 and TIM-3 inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator